molecular formula C7H14ClNO2 B2411031 2-Amino-2-cyclopentylacetic acid hydrochloride CAS No. 503619-25-8

2-Amino-2-cyclopentylacetic acid hydrochloride

Cat. No.: B2411031
CAS No.: 503619-25-8
M. Wt: 179.64
InChI Key: GMNHAZOKLXWGPB-UHFFFAOYSA-N
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Description

2-Amino-2-cyclopentylacetic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of cyclopentane and contains both an amino group and a carboxylic acid group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclopentylacetic acid hydrochloride typically involves the following steps:

    Amination: The addition of an amino group to the cyclopentylated intermediate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The process involves:

    Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow reactors are used.

    Temperature and Pressure Control: Precise control of temperature and pressure is essential to ensure high yield and purity.

    Purification: The final product is purified using techniques such as crystallization, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclopentylacetic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Cyclopentanone derivatives.

    Reduction Products: Cyclopentanol derivatives.

    Substitution Products: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Amino-2-cyclopentylacetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclopentylacetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methylpropanoic acid hydrochloride
  • 2-Amino-2-phenylacetic acid hydrochloride
  • 2-Amino-2-(2-methylpropyl)acetic acid hydrochloride

Uniqueness

2-Amino-2-cyclopentylacetic acid hydrochloride is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

IUPAC Name

2-amino-2-cyclopentylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6(7(9)10)5-3-1-2-4-5;/h5-6H,1-4,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNHAZOKLXWGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503619-25-8
Record name 2-amino-2-cyclopentylacetic acid hydrochloride
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